Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-Indolyl)-2-oxoacetate
- Ethyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
- Methyl 2-(4-Methyl-2-indolyl)-2-oxoacetate
Uniqueness
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.
Biological Activity
Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features an indole structure with a methyl group at the 4-position and an oxoacetate functional group. This unique arrangement contributes to its chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or modulate enzymes involved in metabolic pathways, affecting various physiological processes.
- Receptor Binding : It can bind to specific cellular receptors, altering signal transduction pathways that are crucial for cell function.
- Induction of Apoptosis : There is evidence suggesting that this compound can trigger programmed cell death (apoptosis) in cancer cells, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in the table below:
Bacterial Strain | MIC (mg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.008 | Very Good |
Escherichia coli | 0.011 | Good |
Enterobacter cloacae | 0.004 | Excellent |
Bacillus cereus | 0.008 | Very Good |
These results suggest that the compound is particularly effective against Gram-positive bacteria, which is crucial for developing new antimicrobial agents .
Anticancer Potential
This compound has been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. Notably, the compound's interaction with specific targets involved in cancer metabolism has been highlighted:
- Targeting SIRT5 : SIRT5 is implicated in various cancer types, and modulation of its activity by this compound may enhance therapeutic outcomes .
Case studies have documented the effect of this compound on specific cancer cell lines, demonstrating a dose-dependent reduction in cell viability.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with observed morphological changes characteristic of apoptosis.
- Colon Cancer Model : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, suggesting its potential as a therapeutic agent in colorectal cancer .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)8(6-13-9)11(14)12(15)16-2/h3-6,13H,1-2H3 |
InChI Key |
RUDMXOUURPIHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)OC |
Origin of Product |
United States |
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